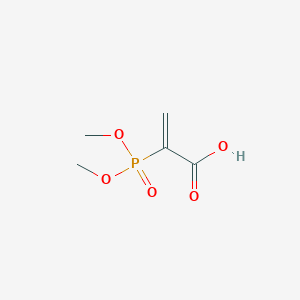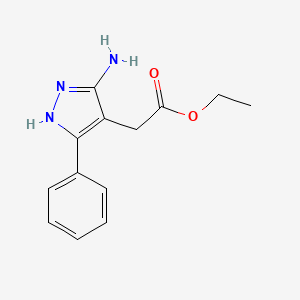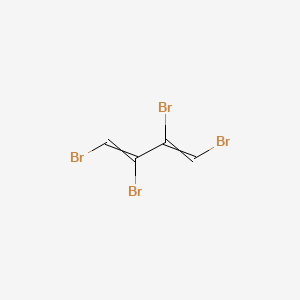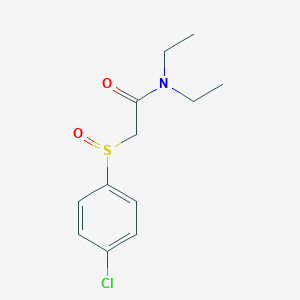
5-tert-Butylbenzene-1,2,4-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butylbenzene-1,2,4-tricarbonitrile is an organic compound with the molecular formula C13H11N3 It is characterized by a benzene ring substituted with a tert-butyl group and three nitrile groups at the 1, 2, and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of tert-butylbenzene with nitric acid to form the corresponding nitro compound, which is then subjected to a reduction reaction to obtain the tricarbonitrile derivative .
Industrial Production Methods
Industrial production methods for 5-tert-Butylbenzene-1,2,4-tricarbonitrile are not well-documented in the literature. the general approach involves large-scale nitration and subsequent functional group transformations under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-tert-Butylbenzene-1,2,4-tricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, reducing agents such as hydrogen gas or metal hydrides for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amines, while substitution reactions can introduce a variety of functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
5-tert-Butylbenzene-1,2,4-tricarbonitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-tert-Butylbenzene-1,2,4-tricarbonitrile involves its interactions with molecular targets and pathways. The nitrile groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl group provides steric hindrance, affecting the compound’s overall behavior in chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to the benzene ring.
1,3,5-Tri-tert-butylbenzene: A compound with three tert-butyl groups attached to the benzene ring.
1,2,4-Tricyanobenzene: A compound with three nitrile groups attached to the benzene ring.
Uniqueness
5-tert-Butylbenzene-1,2,4-tricarbonitrile is unique due to the combination of a tert-butyl group and three nitrile groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
| 132381-82-9 | |
Fórmula molecular |
C13H11N3 |
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
5-tert-butylbenzene-1,2,4-tricarbonitrile |
InChI |
InChI=1S/C13H11N3/c1-13(2,3)12-5-10(7-15)9(6-14)4-11(12)8-16/h4-5H,1-3H3 |
Clave InChI |
IJCHULPUWLBCND-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C(=C1)C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/no-structure.png)
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)





![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)
